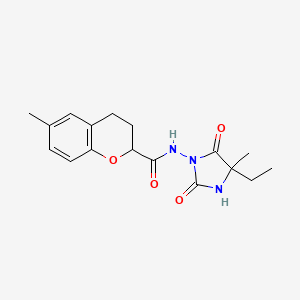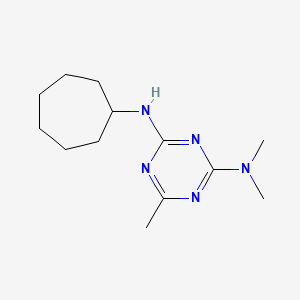![molecular formula C15H25N3O3S2 B6971863 N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971863.png)
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Piperidine Ring Introduction: The acetylated thiazole is reacted with piperidine under reflux conditions to form the piperidinyl derivative.
Sulfonamide Formation: Finally, the piperidinyl derivative is treated with propane-1-sulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized thiazole derivatives.
Reduction: Amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can mimic natural substrates of enzymes, leading to competitive inhibition. The piperidine ring may enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]methanesulfonamide
- N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]ethane-1-sulfonamide
Uniqueness
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[1-[2-(2,5-dimethyl-1,3-thiazol-4-yl)acetyl]piperidin-4-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S2/c1-4-9-23(20,21)17-13-5-7-18(8-6-13)15(19)10-14-11(2)22-12(3)16-14/h13,17H,4-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCPRPRWVZFPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1CCN(CC1)C(=O)CC2=C(SC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[[(2-Ethylphenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6971781.png)

![2-[4-[[(2-Methylpyridin-3-yl)methylamino]methyl]phenyl]propan-2-ol](/img/structure/B6971799.png)
![1-(4-Acetylpiperazin-1-yl)-2-[4-(oxolan-3-yl)phenoxy]propan-1-one](/img/structure/B6971806.png)
![4-[3-(Cyanomethyl)phenyl]sulfonylmorpholine-3-carboxylic acid](/img/structure/B6971821.png)
![N-[2-(4-ethylpiperazin-1-yl)phenyl]-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6971826.png)
![[4-(Furan-2-ylmethyl)piperazin-1-yl]-(2-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B6971828.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6971847.png)
![7-[(6-methyl-2-oxo-1H-pyridin-3-yl)sulfamoyl]-2,3-dihydro-1H-indene-5-carboxylic acid](/img/structure/B6971848.png)
![2-[(1-tert-butyltriazol-4-yl)methylamino]-N,3-dimethylbutanamide](/img/structure/B6971852.png)
![1-[3-[(1-Tert-butyltriazol-4-yl)methylamino]phenyl]sulfonylpiperidin-4-ol](/img/structure/B6971859.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-3,4-dihydro-2H-chromen-8-amine](/img/structure/B6971867.png)
![N-[1-(2-propan-2-ylpyrazole-3-carbonyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B6971875.png)
